molecular formula C68H112N18O22S2 B3028412 H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH CAS No. 202121-03-7

H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH

Cat. No. B3028412
CAS RN: 202121-03-7
M. Wt: 1597.9 g/mol
InChI Key: BYMFHJUGTRVFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Peptide synthesis is usually conducted in the laboratory using solid-phase techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain. The peptide chain is attached to insoluble polymer beads, allowing for easy separation of the product from the reaction mixture .

Scientific Research Applications

Peptide Synthesis and Racemization

Research on the synthesis of tripeptides, such as H-Gly-DL-Ala-L-Val-OH, provides insights into peptide synthesis techniques and the challenges associated with racemization. Racemization can occur during peptide bond formation, affecting the purity and activity of the synthesized peptides. Techniques to minimize racemization and methods to analyze diastereomeric mixtures are crucial in peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).

Kinetics and Mechanism of Peptide Reactions

The study of the kinetics and mechanisms of reactions involving amino acids and peptides, such as sulfonylation, is essential for understanding how peptides interact with other molecules. These interactions can influence the stability, activity, and overall function of peptides in biological systems (Kustova & Kochetova, 2019).

Peptide Coupling in Non-Aqueous Solvents

Research on peptide segment coupling in non-aqueous solvents explores methods to improve peptide synthesis by reducing racemization and enhancing yield. These studies contribute to the development of more efficient and precise synthetic strategies for complex peptides (Yamashiro & Blake, 2009).

Enzymatic Stability of Peptides

Investigations into the enzymatic stability of peptides, such as deltorphins, and their analogs are critical for designing peptides with potential therapeutic applications. Understanding how peptides are degraded by enzymes can inform the development of more stable and effective peptide-based drugs (Sasaki, Ambo, & Suzuki, 1991).

properties

IUPAC Name

2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-(2-aminopropanoylamino)acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H112N18O22S2/c1-33(2)22-44(78-52(93)27-71-50(91)26-75-66(105)55(35(5)6)86-67(106)56(36(7)8)85-59(98)38(10)76-51(92)29-72-57(96)37(9)69)60(99)73-25-49(90)70-28-53(94)79-46(24-40-14-16-41(89)17-15-40)64(103)82-43(19-21-110-13)62(101)83-45(23-34(3)4)61(100)74-30-54(95)80-47(31-87)65(104)77-39(11)58(97)81-42(18-20-109-12)63(102)84-48(32-88)68(107)108/h14-17,33-39,42-48,55-56,87-89H,18-32,69H2,1-13H3,(H,70,90)(H,71,91)(H,72,96)(H,73,99)(H,74,100)(H,75,105)(H,76,92)(H,77,104)(H,78,93)(H,79,94)(H,80,95)(H,81,97)(H,82,103)(H,83,101)(H,84,102)(H,85,98)(H,86,106)(H,107,108)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMFHJUGTRVFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H112N18O22S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1597.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH

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